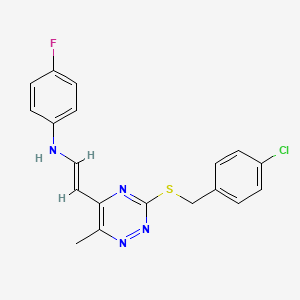
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide, commonly known as ATA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. ATA belongs to the class of compounds called quinolines, which have been studied extensively for their biological activities.
科学的研究の応用
Tetrahydroisoquinolines in Therapeutics
Broad Therapeutic Applications : THIQ derivatives have been extensively studied for their therapeutic potential across various domains. Initially recognized for neurotoxicity, THIQs like 1-methyl-1,2,3,4-tetrahydroisoquinoline have shown neuroprotective qualities, particularly as endogenous agents preventing Parkinsonism in mammals. The success of trabectedin (a THIQ derivative) in treating soft tissue sarcomas underlines the anticancer potential of these compounds. THIQs have been patented for applications in cancer, malaria, central nervous system disorders, cardiovascular diseases, metabolic disorders, and more, indicating their wide therapeutic scope (Singh & Shah, 2017).
Antioxidant and Anti-inflammatory Applications : The exploration of THIQ derivatives extends to their potential as antioxidants and anti-inflammatory agents. Specific modifications aim to harness these properties for treating neurodegenerative diseases, showcasing the compounds' ability to mitigate oxidative stress and inflammation, key contributors to such conditions.
Molecular Pathogenesis and Treatment Options
Liver Injury and Neuroprotective Effects : Research has delved into the pathogenesis of drug-induced liver injuries, highlighting the role of certain THIQ derivatives in hepatocyte necrosis and sterile inflammation. These studies provide insights into the molecular mechanisms underpining liver injuries and propose THIQ derivatives as potential therapeutic agents due to their neuroprotective, antiaddictive, and antidepressant-like activities. The molecular actions of these compounds suggest a multifaceted approach to drug development, targeting oxidative stress, mitochondrial dysfunction, and neurotransmitter imbalances (Cai et al., 2022).
Pharmacological Potential in Psychiatry : Beyond liver protection and neuroprotection, THIQ derivatives have also been highlighted for their potential in psychiatric applications. They have been investigated for their ability to modulate neurotransmitter systems, offering a novel approach to treating conditions like depression and addiction. This underscores the versatility of THIQ derivatives in addressing a range of CNS disorders, from neurodegenerative diseases to psychiatric conditions (Dean, Giorlando, & Berk, 2011).
特性
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14-6-3-4-8-19(14)25-13-20(24)21-17-9-10-18-16(12-17)7-5-11-22(18)15(2)23/h3-4,6,8-10,12H,5,7,11,13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKXOKFEKCAKPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B2797856.png)
![N-(4-isopropylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2797857.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2797858.png)
![Tert-butyl 7-oxo-1-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B2797859.png)
![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-((4-fluorophenyl)thio)ethanone](/img/structure/B2797861.png)


![4-oxo-4-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide](/img/structure/B2797866.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2797868.png)
![1-Ethyl-2-(1H-imidazol-2-yl)-4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperazine](/img/structure/B2797869.png)
![1-(4-Fluorobenzoyl)-3-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}azepan-2-one](/img/structure/B2797870.png)